molecular formula C11H12O3 B6168980 (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol CAS No. 125872-73-3

(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol

Cat. No.: B6168980
CAS No.: 125872-73-3
M. Wt: 192.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol is an organic compound characterized by the presence of a benzodioxin ring fused to a propenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Attachment of the Propenol Group: The propenol group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The double bond in the propenol group can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enal or (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid.

    Reduction: Formation of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enal: An oxidized derivative with an aldehyde group.

    (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol: A reduced derivative with a saturated alcohol group.

    (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid: An oxidized derivative with a carboxylic acid group.

Uniqueness

(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a benzodioxin ring and a propenol group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

125872-73-3

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.